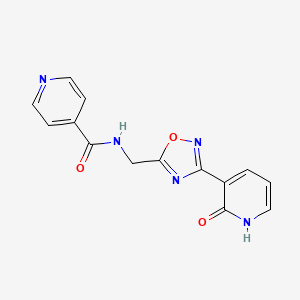![molecular formula C17H14FNO2S B2705280 4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane CAS No. 691858-25-0](/img/structure/B2705280.png)
4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The specific chemical reactions involving “4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane” are not provided in the search results . For detailed reaction mechanisms and conditions, it is recommended to refer to specialized chemical databases or literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane” such as melting point, boiling point, solubility, and stability are not provided in the search results .Applications De Recherche Scientifique
Synthesis and Characterization in Organometallic Chemistry Research involving palladium(II) complexes with novel chelating iminocarbene ligands, similar in structure to 4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane, demonstrates the potential for synthesizing new organometallic compounds. These compounds, featuring boat conformations and dynamic behavior, are significant in studying organometallic chemistry and catalyst development (Frøseth, Dhindsa, Røise, & Tilset, 2003).
Antimicrobial Applications The synthesis of fluorobenzamides containing thiazole and thiazolidine, which are structurally related to 4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane, has shown promising antimicrobial properties. These compounds are effective against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Applications in Synthesizing Isochromene Derivatives 4-Diazoisochroman-3-imines, which are similar to 4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane, have been used as metal carbene precursors for synthesizing isochromene derivatives. These compounds have potential applications in creating novel chemical structures with specific desired properties (Ren, Lang, Lin, Lu, & Wang, 2017).
Application in Catalytic Asymmetric Reactions The use of imidazolidinone-based organocatalysts for asymmetric 1,4-addition reactions, creating compounds like chromanes and dihydrobenzopyranes, is another application. These reactions are significant in the synthesis of enantiomerically pure compounds, which have numerous applications in pharmaceutical and material sciences (Choi & Kim, 2010).
Applications in Fluorescence and Chromogenic Sensing A compound structurally related to 4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane has been used as a fluoroionophore and chromophore for the selective optical detection of mercury ions. This indicates potential applications in environmental sensing and monitoring (Wanichacheva, Siriprumpoonthum, Kamkaew, & Grudpan, 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S/c1-11-2-7-16-14(10-11)15(8-9-22-16)19-21-17(20)12-3-5-13(18)6-4-12/h2-7,10H,8-9H2,1H3/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQOBLHITLCPGB-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC2=NOC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)SCC/C2=N\OC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2705198.png)
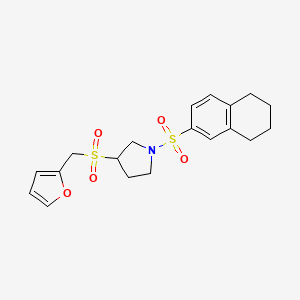
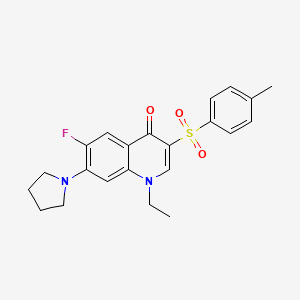

![N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2705205.png)

![Methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate;dihydrochloride](/img/structure/B2705208.png)
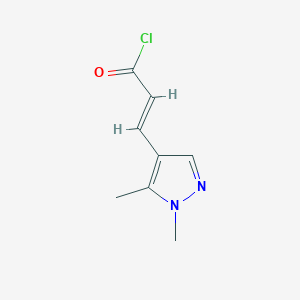

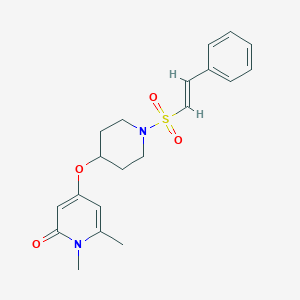
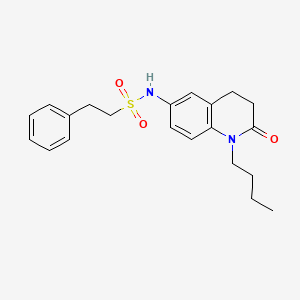
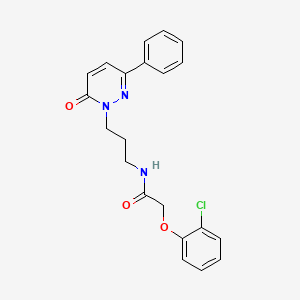
![7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2705217.png)
